Tricyclohexylphosphine oxide
Overview
Description
Tricyclohexylphosphine oxide is a phosphine oxide derivative that has been studied in various chemical contexts, including its role as a ligand in coordination chemistry and its participation in catalytic reactions. Its unique properties and steric bulk make it an interesting subject for research in organometallic and coordination chemistry.
Synthesis Analysis
Tricyclohexylphosphine oxide is synthesized through reactions involving tricyclohexylphosphine with appropriate oxidizing agents. The practical and scalable preparation method involves the head-to-tail dimerization of acrylonitrile catalyzed by tricyclohexylphosphine, providing an efficient route for its synthesis (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of tricyclohexylphosphine oxide complexes has been elucidated using X-ray crystallography. Notably, complexes of lanthanide chlorides with tricyclohexylphosphine oxide show a pentagonal bipyramidal arrangement around the central Ln3+ ion (Lees & Platt, 2014).
Chemical Reactions and Properties
Tricyclohexylphosphine oxide has been involved in various chemical reactions, including cycloadditions and cross-coupling reactions. It catalyzes the [3 + 2] cycloaddition of enynoates with fullerenes, forming cyclopentenofullerenes (Wu et al., 2016), and is used in Pd-catalyzed cross-coupling reactions of aryl chlorides (Arashima et al., 2019).
Scientific Research Applications
Metal-Catalyzed Organic Transformations
- Application Summary : Tricyclohexylphosphine oxide is used as a ligand for a range of metal-catalyzed organic transformations . This involves the use of a metal catalyst to facilitate a chemical reaction.
Pd-Catalyzed Coupling of Malononitrile with Aryl Halides
- Application Summary : Tricyclohexylphosphine oxide is used as a ligand in the Pd-catalyzed coupling of malononitrile with aryl halides . This is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds.
Suzuki Coupling of Aryl Bromides and Chlorides
Safety And Hazards
Future Directions
While specific future directions for Tricyclohexylphosphine oxide were not found in the search results, it is worth noting that phosphorus is considered an endangered element. Therefore, safe, cheap, and efficient routes for phosphorus recovery and reuse are essential . Tricyclohexylphosphine oxide, as a phosphorus-containing compound, could potentially play a role in these efforts.
properties
IUPAC Name |
dicyclohexylphosphorylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFPWWWXFFNJAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160001 | |
Record name | Phosphine oxide, tricyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclohexylphosphine oxide | |
CAS RN |
13689-19-5 | |
Record name | Tricyclohexylphosphine oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13689-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine oxide, tricyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013689195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13689-19-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphine oxide, tricyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclohexylphosphine Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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